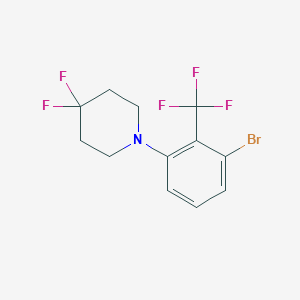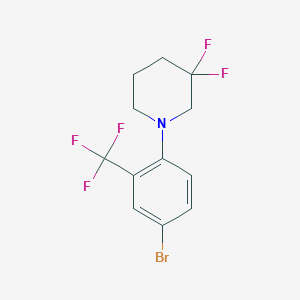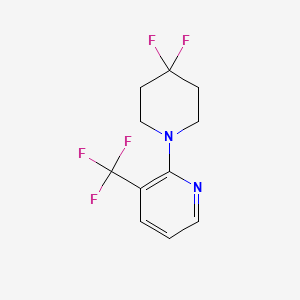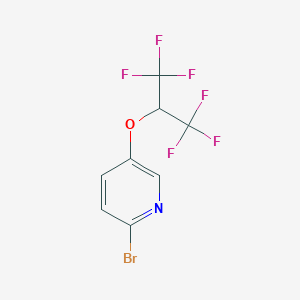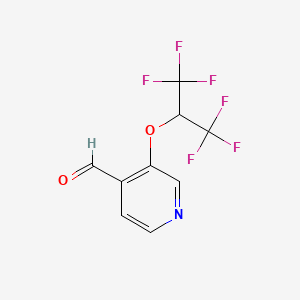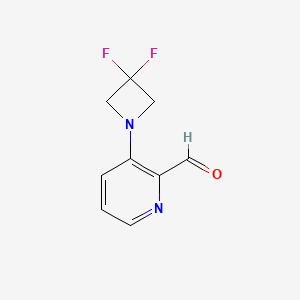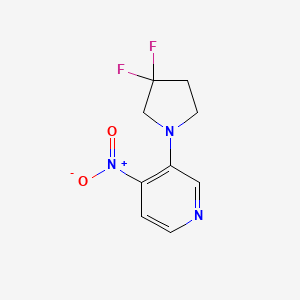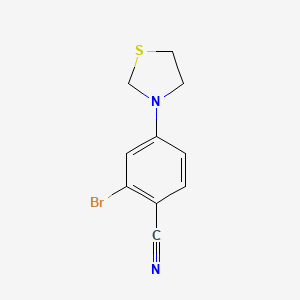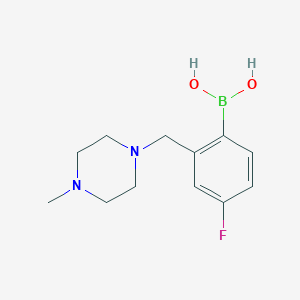
4-氟-2-((4-甲基哌嗪-1-基)甲基)苯硼酸
描述
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative . It is commonly used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates that the compound has a molecular formula of C12H18BFN2O2.科学研究应用
合成和化学性质
衍生物的合成
Menteşe 等人 (2015) 的一项研究描述了 4-氟-5-(4-苯基哌嗪-1-基)苯-1,2-二胺反应合成的 2-芳基-5-氟-6-(4-苯基哌嗪-1-基)-1H-苯并咪唑,展示了该化合物在创造新化学实体中的作用 (Menteşe、Yılmaz、Islamoglu 和 Kahveci,2015)。
类似化合物的合成
Troegel 等人 (2009) 合成了含硅药物的新型潜在构建模块,包括 4-((2-氟-5-吡啶基)二甲基甲硅烷基)苯硼酸,展示了含氟苯硼酸在药物开发中的效用 (Troegel、Möller、Burschka 和 Tacke,2009)。
生物和医学研究
抗菌活性
Al-Harthy 等人 (2018) 合成了 5-氟-6-(4-甲基哌嗪-1-基)-取代的苯苯并[d]噻唑,其表现出显着的抗菌活性,表明含氟苯硼酸衍生物在抗生素开发中的潜力 (Al-Harthy、Zoghaib、Stoll 和 Abdel-Jalil,2018)。
肿瘤学研究
Psurski 等人 (2018) 研究了苯硼酸衍生物(包括 2-氟-6-甲酰苯硼酸)在癌细胞中的抗增殖潜力,突出了它们作为潜在抗癌剂的作用 (Psurski、Łupicka-Słowik、Adamczyk-Woźniak、Wietrzyk 和 Sporzyński,2018)。
葡萄糖传感和成像
无酶葡萄糖传感
Bao 等人 (2021) 合成了带有含氟苯硼酸的单体,用于无酶葡萄糖传感,展示了其在非侵入性葡萄糖监测中的潜力 (Bao、Hai、Layue、Yang、Yushuang、Goda 和 Liu,2021)。
细胞表面唾液酸的双光子成像
Li 和 Liu (2021) 使用苯硼酸功能化的芘衍生物对细胞表面唾液酸进行原位双光子成像,该方法对于癌症诊断和治疗非常重要 (Li 和 Liu,2021)。
作用机制
Target of Action
The primary target of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Boronic acids are generally stable, readily prepared, and environmentally benign . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is the formation of new carbon–carbon bonds . This is a crucial step in many synthetic procedures, enabling the construction of complex organic molecules .
Action Environment
The action of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be tolerant of a wide range of functional groups
生化分析
Biochemical Properties
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, indicating its potential as an anti-nociceptive agent .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with oxidoreductase enzymes, for example, involves hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding interaction is crucial for the compound’s biochemical activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound maintains its stability over time, with minimal degradation observed . Long-term exposure to the compound has been associated with sustained anti-inflammatory and anti-nociceptive effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent anti-inflammatory and anti-nociceptive effects . At higher doses, the compound has been shown to reduce the levels of pro-inflammatory cytokines and decrease the number of writhings induced by acetic acid . It is essential to monitor for potential toxic or adverse effects at high doses to ensure safe and effective use.
Metabolic Pathways
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes metabolic transformations, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid within cells and tissues involve specific transporters and binding proteins. Studies have shown that the compound can inhibit human equilibrative nucleoside transporters (ENTs), affecting its localization and accumulation within cells . This interaction is essential for the compound’s cellular uptake and distribution, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is critical for its activity and function. The compound’s localization within specific cellular compartments or organelles is directed by targeting signals or post-translational modifications. For instance, derivatives of this compound have been observed to localize within the soluble fraction of cells, indicating their potential for intracellular activity . This subcellular distribution is essential for the compound’s therapeutic efficacy and biochemical activity.
属性
IUPAC Name |
[4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXKLAEFFZUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158844 | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-83-1 | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





